6-Aminocyclohex-3-ene-1-carboxamide hydrochloride
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Overview
Description
6-Aminocyclohex-3-ene-1-carboxamide hydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It is a derivative of cyclohexene, featuring an amino group and a carboxamide group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminocyclohex-3-ene-1-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with ammonia and carbon dioxide, followed by the introduction of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process may involve continuous flow reactors and automated systems to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Aminocyclohex-3-ene-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as primary amines.
Substitution: Substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Aminocyclohex-3-ene-1-carboxamide hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Aminocyclohex-3-ene-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxamide group can participate in various interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carboxamide: Lacks the amino group, resulting in different reactivity and applications.
6-Aminocyclohexane-1-carboxamide: Saturated version with different chemical properties.
Cyclohex-3-ene-1-carboxamide: Lacks the amino group, leading to different reactivity.
Uniqueness
6-Aminocyclohex-3-ene-1-carboxamide hydrochloride is unique due to the presence of both the amino and carboxamide groups, which confer distinct reactivity and interaction capabilities. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-aminocyclohex-3-ene-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITFOZGDBRLNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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